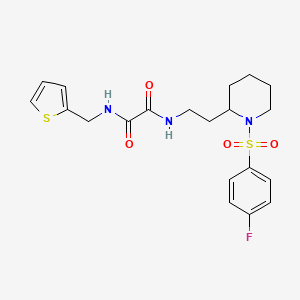
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O4S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in drug discovery related to neurological disorders and inflammation. Its unique molecular structure, characterized by the presence of a piperidine moiety and a sulfonamide functional group, suggests significant biological activity that warrants detailed investigation.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H27F2N3O4S |
| Molecular Weight | 479.54 g/mol |
The structure includes a 4-fluorophenyl group and a thiophen-2-ylmethyl substituent, which may influence its pharmacokinetic properties and interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with specific amino acid residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The fluorophenyl group may interact with hydrophobic pockets in various receptors, modulating their function and leading to physiological effects.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to neuroprotective effects.
Biological Activity Studies
Research studies have explored the biological effects of similar compounds, providing insights into the potential activity of this compound.
Antimicrobial Activity
A study on related piperidine derivatives revealed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating that compounds within this class may possess significant antimicrobial properties .
Enzyme Inhibition
Research has demonstrated that similar compounds exhibit strong inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. For instance, certain derivatives displayed IC50 values as low as 0.63 µM against AChE, suggesting that this compound could also be an effective AChE inhibitor .
Case Studies
Several case studies have reported on the biological activities of structurally related compounds:
- Neurological Disorders : Compounds similar to this compound have been investigated for their potential in treating conditions such as Alzheimer's disease due to their AChE inhibitory activity .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in animal models, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
Propiedades
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S2/c21-15-6-8-18(9-7-15)30(27,28)24-12-2-1-4-16(24)10-11-22-19(25)20(26)23-14-17-5-3-13-29-17/h3,5-9,13,16H,1-2,4,10-12,14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDVSBZCLPBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














